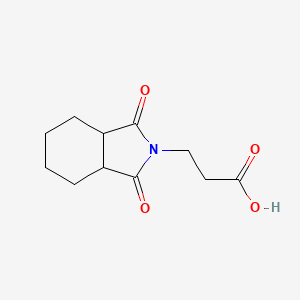

3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid

Description

3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid is a bicyclic compound featuring a fully saturated isoindole core (octahydro) with two ketone groups at the 1- and 3-positions and a propionic acid substituent at the 2-position. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol . The compound has been investigated for its hypoglycemic activity, as demonstrated in studies targeting diabetes therapeutics . Its synthesis involves multi-step organic reactions, achieving a moderate yield of 38.8% under optimized conditions .

Properties

IUPAC Name |

3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLCTNHKIXADOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid typically involves the reaction of a suitable isoindole derivative with propionic acid under controlled conditions. One common method involves the use of a cyclization reaction to form the octahydro-isoindole ring, followed by the introduction of the propionic acid group through a substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce significant quantities of the compound efficiently. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Substitution: The propionic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid has garnered attention for its therapeutic potential. It is being investigated as a precursor for drug development targeting various diseases, particularly cancers.

Case Studies:

- Cancer Treatment : Research indicates that derivatives of this compound exhibit activity against multiple cancer types, including non-small cell lung cancer (NSCLC) and melanoma. A study demonstrated that compounds derived from this structure can selectively degrade IKZF2, a protein implicated in several malignancies, thereby offering a novel approach to cancer therapy .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Non-Small Cell Lung Cancer | IKZF2 degradation | |

| Melanoma | Modulation of oncogenic pathways | |

| Triple-Negative Breast Cancer | Targeting specific protein interactions |

The compound is also studied for its interactions with biomolecules, which may lead to significant biological activities. Preliminary studies suggest that it can modulate enzyme activities and receptor functions.

Biological Studies:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways critical for disease progression .

| Biological Activity | Target Molecule | Effect |

|---|---|---|

| Enzyme Modulation | Various metabolic enzymes | Altered activity |

| Receptor Binding | Specific cellular receptors | Signal transduction |

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing specialty chemicals. Its unique properties make it suitable for producing materials with specific functionalities.

Industrial Uses:

Mechanism of Action

The mechanism by which 3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural differences among analogs include the degree of saturation (octahydro vs. non-hydrogenated isoindole), substituent positions, and functional groups. These variations influence physicochemical properties such as melting points, solubility, and reactivity.

Table 1: Structural and Physical Properties

Key Observations :

- The saturation of the isoindole ring in the target compound reduces its melting point compared to unsaturated analogs (e.g., 166–168°C for the thienyl derivative) .

Biological Activity

3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid is a complex chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The molecular formula for this compound is CHNO with a molecular weight of 225.25 g/mol. The structure features a dioxo-octahydro-isoindole ring system attached to a propionic acid moiety, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It modulates various biochemical pathways by binding to molecular targets, influencing cellular responses and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of isoindole compounds can effectively inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Insecticidal Properties

In studies assessing larvicidal activity against Aedes aegypti, a key vector for diseases like dengue and Zika virus, certain isoindole derivatives demonstrated promising results. While specific data on this compound is limited, the structural similarities suggest it may also possess insecticidal properties. Compounds in this category have shown effective LC values indicating their potential as new insecticides .

Cytotoxicity and Safety Profile

Preliminary evaluations of related compounds have indicated low cytotoxicity towards human peripheral blood mononuclear cells. For example, one study found that certain derivatives exhibited no cytotoxic effects at concentrations up to 5200 µM . This suggests a favorable safety profile for further exploration in therapeutic applications.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Isoindole derivatives exhibited significant inhibition of bacterial growth. |

| Study B | Insecticidal activity | Related compounds showed effective larvicidal activity against Aedes aegypti. |

| Study C | Cytotoxicity assessment | No significant cytotoxic effects observed at high concentrations in human cells. |

Applications in Medicine

The ongoing research into the therapeutic potential of this compound includes its role as a precursor in drug development. Its unique structure allows for modifications that could enhance its efficacy against various diseases, including cancer and infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.